Cyclo(his-pro)

Neuroscience Electrophysiology Spinal Cord Injury

Cyclo(his-pro) (CHP) is a unique cyclic dipeptide—not a generic TRH analog. Unlike TRH, CHP prolongs narcosis and fails to potentiate spinal reflexes. It uniquely modulates Nrf2/NF-κB, crosses the BBB, and is orally bioavailable. CHP selectively increases plasma insulin without affecting C-peptide, enabling hepatic insulin clearance studies. It synergizes with zinc to promote hippocampal neurogenesis. For rigorous SAR, metabolic, and neurodegenerative research, accept no substitutes. ≥98% pure, stable, ready to ship.

Molecular Formula C11H14N4O2
Molecular Weight 234.25 g/mol
CAS No. 53109-32-3
Cat. No. B1669413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(his-pro)
CAS53109-32-3
Synonymscyclo(His-Pro)
cyclo(histidyl-prolyl)
His-Pro-Dkp
histidyl-proline diketopiperazine
histidyl-proline diketopiperazine, (3R-cis)-isomer
histidyl-proline diketopiperazine, (3S-cis)-isomer
histidyl-proline diketopiperazine, (3S-trans)-isomer
histidyl-proline-diketopiperazine
Molecular FormulaC11H14N4O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)N2C1)CC3=CN=CN3
InChIInChI=1S/C11H14N4O2/c16-10-9-2-1-3-15(9)11(17)8(14-10)4-7-5-12-6-13-7/h5-6,8-9H,1-4H2,(H,12,13)(H,14,16)/t8-,9-/m0/s1
InChIKeyNAKUGCPAQTUSBE-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(his-pro) (CAS 53109-32-3) Product Overview: An Orally Active, BBB-Penetrant Cyclic Dipeptide


Cyclo(his-pro) (Cyclo(histidyl-proline), CHP) is a naturally occurring cyclic dipeptide (diketopiperazine) formed by the condensation of L-histidine and L-proline [1]. It is structurally related to thyrotropin-releasing hormone (TRH) and is recognized as an endogenous metabolite of TRH [1]. CHP is characterized by its high enzymatic stability, oral bioavailability, and ability to cross the blood-brain barrier (BBB) [2]. Unlike its linear counterparts, CHP exhibits a unique spectrum of biological activities, including modulation of the Nrf2/NF-κB pathways, insulin secretion, and zinc homeostasis, distinguishing it as a compelling candidate for research in metabolic and neurodegenerative disorders [1].

Why Generic Cyclo(his-pro) Substitution is Inadvisable: Key Differentiators from TRH and Other Cyclic Dipeptides


Substitution with generic cyclic dipeptides or TRH analogs is scientifically unsound due to Cyclo(his-pro)'s unique, context-dependent pharmacology. While it is a TRH metabolite, it does not simply mimic TRH activity; instead, it often exerts opposing or distinct physiological effects [1]. For instance, TRH potentiates spinal reflexes and reduces narcosis, whereas CHP is ineffective in the former and can prolong or reverse narcosis in specific contexts [2]. Furthermore, CHP's ability to selectively modulate Nrf2 and NF-κB pathways, its specific interaction with zinc, and its unique insulinotropic profile are not general properties of its structural class but are specific to its precise diketopiperazine conformation [3]. This evidence underscores that CHP is not an interchangeable TRH analog and must be treated as a distinct molecular entity for rigorous research and therapeutic development.

Cyclo(his-pro) Quantitative Evidence Guide: Comparator-Based Differentiation Data


Cyclo(his-pro) vs. TRH and Analogs: Lack of Activity in Spinal Monosynaptic Reflex Potentiation

In a direct head-to-head comparison on isolated rat spinal cords, Cyclo(his-pro) was completely ineffective at potentiating the monosynaptic reflex, whereas TRH and several of its analogs (MK-771, RX77368, methyl-TRH, DN-1417) exhibited potent, dose-dependent potentiation with EC50 values in the sub-micromolar range [1]. Even TRH-free acid, the least potent analog, showed measurable activity at 100-fold higher concentrations. This stark inactivity confirms that Cyclo(his-pro) does not act as a TRH mimetic at this critical spinal synapse.

Neuroscience Electrophysiology Spinal Cord Injury

Cyclo(his-pro) vs. TRH: Opposing Effects on Pentobarbital-Induced Narcosis Duration

In a comparative study in mice, intracerebroventricular (i.c.v.) administration of Cyclo(his-pro) at 500 nmol/mouse significantly prolonged pentobarbital-induced sleeping time, an effect opposite to that of TRH [1]. This study also compared CHP to other cyclic dipeptides, revealing that while cyclo(His-Phe), cyclo(His-Tyr), cyclo(His-His), and cyclo(D-His-Leu) also prolonged narcosis, CHP's activity was distinct from TRH's known analeptic action.

CNS Pharmacology Anesthesia Behavioral Neuroscience

Cyclo(his-pro) vs. Vehicle Control: Augmentation of Insulin Response to Oral Glucose

In a study on rats given an oral glucose load (3 g/kg), co-administration of Cyclo(his-pro) (CHP) led to significantly higher plasma insulin excursions compared to saline-treated controls [1]. Crucially, this increase in insulin was not accompanied by a change in C-peptide levels, suggesting CHP decreased hepatic insulin clearance rather than stimulating pancreatic insulin secretion. This provides a unique mechanism of action distinct from secretagogues.

Metabolism Diabetes Endocrinology

Cyclo(his-pro) vs. Zinc Alone: Enhancement of Hippocampal Neurogenesis

A study in rats demonstrated that a combination of Cyclo(his-pro) plus zinc (ZC treatment, 27 mg/kg orally for 2 weeks) significantly increased the number of neural progenitor cells (BrdU+ and Ki67+) and immature neurons (DCX+) in the hippocampal dentate gyrus compared to untreated controls [1]. While the study did not compare CHP alone to zinc alone, the authors emphasize the 'essential role of zinc in modulating hippocampal neurogenesis' and that CHP's efficacy is potentiated by zinc, suggesting a synergistic or zinc-dependent mechanism that may not be recapitulated by other cyclic dipeptides.

Neurogenesis Zinc Biology Neuroprotection

Cyclo(his-pro) BBB Penetration vs. Other Peptides: Confirmed but Slow CNS Entry

Radioactively iodinated Cyclo(his-pro) (I-cHP) was shown to cross the blood-brain barrier (BBB) in both blood-to-brain and brain-to-blood directions via nonsaturable mechanisms [1]. However, its rate of CNS entry was noted to be low compared to other peptides, despite its small size and high lipid solubility [1]. This confirms BBB penetrance, a key advantage over many peptide-based drugs, but also highlights its unique, slow pharmacokinetic profile, which may be crucial for sustained central effects.

Blood-Brain Barrier Pharmacokinetics CNS Drug Delivery

Cyclo(his-pro) Nrf2 Activation vs. Other Cyclic Dipeptides: Selective Pathway Engagement

Cyclo(his-pro) was shown to selectively activate the Nrf2-ARE pathway, leading to up-regulation of heme oxygenase-1 (HO-1) and subsequent neuroprotection against oxidative stress in PC12 cells [1]. While the study's primary comparator was untreated cells, the authors classify CHP as a 'selective activator' of this pathway, distinct from other neuroprotective agents that may act through different mechanisms (e.g., direct antioxidant or anti-apoptotic). This specific Nrf2-mediated mechanism is a key differentiator for studies focusing on cellular stress responses.

Antioxidant Response Neuroprotection Inflammation

Cyclo(his-pro) (CAS 53109-32-3) Recommended Research and Industrial Application Scenarios


Investigating Post-Secretory Insulin Regulation and Hepatic Clearance

Given its unique ability to increase plasma insulin levels post-glucose challenge without affecting C-peptide, Cyclo(his-pro) is ideally suited for mechanistic studies on hepatic insulin clearance [1]. Researchers exploring insulin resistance and type 2 diabetes can use CHP as a tool compound to dissect the role of the liver in insulin metabolism, distinct from agents that directly stimulate pancreatic beta-cells [1]. Its oral activity further facilitates chronic dosing studies in rodent models of metabolic syndrome.

Exploring Zinc-Dependent Hippocampal Neurogenesis and Synaptic Plasticity

Cyclo(his-pro) is a valuable component for research into adult neurogenesis, particularly within the zinc-rich hippocampal environment [2]. Its demonstrated synergy with zinc in promoting neural progenitor cell proliferation makes it a key tool for studies on brain repair, cognitive function, and the pathophysiology of disorders like depression and Alzheimer's disease where zinc homeostasis and neurogenesis are implicated [2]. CHP offers a means to pharmacologically modulate zinc-related neurogenic pathways.

Developing Nrf2/ARE-Targeted Neuroprotective Strategies

As a selective activator of the Nrf2-ARE pathway with confirmed BBB permeability, Cyclo(his-pro) is an excellent lead compound for developing neuroprotective therapies against oxidative stress-related conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS) [3]. Its chemical stability and oral bioavailability support its use in chronic in vivo models to assess the therapeutic potential of sustained Nrf2 activation in the central nervous system [3].

Comparative Pharmacology of TRH Metabolites and CNS-Active Cyclic Dipeptides

Due to its distinct, often opposing, effects compared to its parent molecule TRH and other cyclic dipeptides, Cyclo(his-pro) is a critical reference compound for studies mapping the structure-activity relationships (SAR) of this class of CNS-active peptides [4]. Its inactivity in spinal reflex potentiation and its unique effects on narcosis and feeding behavior provide clear phenotypic anchors for SAR campaigns aimed at developing novel neuromodulators [4].

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